(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate
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Overview
Description
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with acetoxymethyl and 4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-yl groups, making it a unique molecule for study and application.
Preparation Methods
The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves several steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring and the triazolopyridine moiety.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The acetoxymethyl and triazolopyridine groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles under specific conditions
Major Products: The major products depend on the type of reaction and the reagents used.
Scientific Research Applications
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate can be compared with similar compounds:
Trifluorotoluene: Similar in its use as a synthetic intermediate and solvent.
Dye Sensitized Solar Cell Compounds: Shares applications in advanced material synthesis.
Volatile Organic Compounds: Similar in its chemical properties and applications.
This compound’s unique structure and properties make it a valuable subject for further research and application in various scientific fields.
Properties
Molecular Formula |
C16H17ClN4O7 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chlorotriazolo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H17ClN4O7/c1-7(22)25-6-11-13(26-8(2)23)14(27-9(3)24)16(28-11)21-10-4-5-18-15(17)12(10)19-20-21/h4-5,11,13-14,16H,6H2,1-3H3/t11-,13-,14-,16-/m1/s1 |
InChI Key |
SLYJLXGGIAZZAV-XKVFNRALSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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